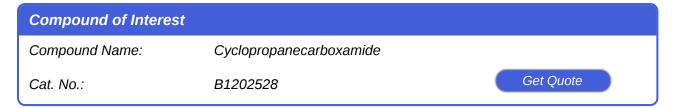


Cyclopropanecarboxamide: A Versatile Building Block in Modern Organic Synthesis

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxamide, a small, strained carbocyclic amide, has emerged as a pivotal building block in contemporary organic synthesis. Its unique conformational rigidity and electronic properties make it a valuable moiety for introduction into a wide array of complex molecules, particularly in the realms of pharmaceuticals and agrochemicals. The cyclopropyl group can impart significant improvements in metabolic stability, binding affinity, and overall pharmacological profiles of bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of cyclopropanecarboxamide, supplemented with detailed experimental protocols, tabulated data, and visualizations of relevant biological pathways to facilitate its effective utilization in research and development.

Introduction

The cyclopropane ring, despite its simple three-carbon structure, possesses a unique set of properties stemming from its inherent ring strain, estimated to be around 27 kcal/mol. This strain results in C-C bonds with significant p-character, leading to electronic properties that are intermediate between those of alkanes and alkenes. When incorporated into larger molecules, the cyclopropyl group can act as a conformationally restricted bioisostere for various functional groups, such as phenyl rings or gem-dimethyl groups, thereby enhancing interactions with biological targets.[1] **Cyclopropanecarboxamide** serves as a readily accessible and versatile



precursor for introducing the cyclopropylcarbonyl or the cyclopropylamine pharmacophore, making it a cornerstone in the synthesis of numerous commercial drugs and investigational new drug candidates.[2]

Physicochemical Properties of Cyclopropanecarboxamide

A thorough understanding of the physical and chemical properties of **cyclopropanecarboxamide** is essential for its effective use in synthesis. Key properties are summarized in the table below.

Property	Value	Reference	
CAS Number	6228-73-5	[3]	
Molecular Formula	C ₄ H ₇ NO	[3]	
Molecular Weight	85.11 g/mol	[3]	
Appearance	Light brown crystalline solid	[4]	
Melting Point	122 - 126 °C	[4]	
Boiling Point	248.5 ± 7.0 °C at 760 mmHg	[5]	
Density	1.2 ± 0.1 g/cm ³	[5]	
Solubility	Soluble in water	[6]	

Synthesis of Cyclopropanecarboxamide

Cyclopropanecarboxamide is most commonly synthesized from cyclopropanecarbonyl chloride. The reaction involves the treatment of the acid chloride with ammonia, typically in a chlorinated solvent.

General Experimental Protocol: Synthesis from Cyclopropanecarbonyl Chloride



Procedure: Ammonia gas is bubbled through a well-stirred solution of cyclopropanecarbonyl chloride (1.0 g, 9.61 mmol) in dichloromethane (10 mL) at room temperature. The purging is continued for 2 hours. Upon completion of the reaction, the solvent is removed under vacuum. The resulting residue is dissolved in ethyl acetate and filtered to remove any insoluble ammonium chloride. The filtrate is then concentrated to yield pure **cyclopropanecarboxamide** as a crystalline solid.[7]

Reactant	Molar Eq.	Solvent	Time (h)	Temperatur e (°C)	Yield (%)
Cyclopropane carbonyl Chloride	1.0	Dichlorometh ane	2	20	~100

Key Synthetic Transformations

Cyclopropanecarboxamide is a versatile intermediate that can undergo several key transformations to yield valuable building blocks for more complex molecules.

Hofmann Rearrangement to Cyclopropylamine

One of the most important reactions of **cyclopropanecarboxamide** is the Hofmann rearrangement, which converts the amide into cyclopropylamine, a crucial intermediate for many pharmaceuticals.[2] This reaction typically involves treatment with a hypohalite solution.

Experimental Protocol: Hofmann Rearrangement

Procedure: A solution of **cyclopropanecarboxamide** is treated with an alkali metal hypohalite (e.g., sodium hypochlorite) in an aqueous medium. The reaction is typically carried out at temperatures between 5-35 °C. Following the initial reaction, the mixture is introduced into a concentrated alkali metal hydroxide solution to facilitate the rearrangement and subsequent isolation of cyclopropylamine.[5]

Reactant	Reagent	Solvent	Temperature (°C)
Cyclopropanecarboxa mide	Sodium Hypochlorite	Water	5 - 35



An electrochemical approach to the Hofmann rearrangement has also been developed, offering a greener alternative to traditional methods.[6][8]

N-Acylation Reactions

Cyclopropanecarbonyl chloride, the precursor to **cyclopropanecarboxamide**, can be directly used to acylate amines, including those on heterocyclic scaffolds, to introduce the cyclopropylcarbonyl moiety.

Experimental Protocol: N-Acylation of a Heterocyclic Amine

Procedure: To a stirred mixture of a heterocyclic amine (1.05 mmol) and a reusable clay catalyst (0.5 g) under solvent-free conditions at room temperature, cyclopropanecarbonyl chloride (1.05 mmol) is added in portions. Stirring is continued for the appropriate time as monitored by TLC. The reaction mixture is then washed with ethanol, and the filtrate is evaporated to afford the crude N-cyclopropylacylated product, which can be further purified by recrystallization.[9]

Substrate	Acylating Agent	Catalyst	Time (min)	Yield (%)
Imidazole	Cyclopropanecar bonyl Chloride	Potter's Clay	4 - 35	69 - 97

Ring-Opening Reactions

The strained cyclopropane ring can undergo ring-opening reactions under various conditions, providing access to linear, functionalized molecules. These reactions are often catalyzed by Brønsted or Lewis acids and involve nucleophilic attack.[10][11]

Experimental Protocol: Brønsted Acid-Catalyzed Ring Opening with an Arene Nucleophile

Procedure: A donor-acceptor cyclopropane (e.g., a cyclopropane with an electron-withdrawing group) is dissolved in hexafluoroisopropanol (HFIP). A catalytic amount of a Brønsted acid, such as triflic acid (TfOH), is added, followed by the arene nucleophile. The reaction is stirred at room temperature until completion, as monitored by TLC. The solvent is then removed, and the product is purified by column chromatography.[11]



Cyclopropane Substrate	Nucleophile	Catalyst	Solvent	Product
Donor-Acceptor Cyclopropane	Methoxybenzene	Triflic Acid	HFIP	2-(2,2- diarylethyl)malon ate derivative

Applications in Drug Discovery and Agrochemicals

The cyclopropylamide and cyclopropylamine moieties are prevalent in a number of clinically used drugs and agrochemicals due to their favorable effects on potency and pharmacokinetic properties.

Pharmaceuticals

Tranylcypromine: An irreversible monoamine oxidase inhibitor (MAOI) used as an antidepressant. The cyclopropylamine core is essential for its inhibitory activity.[12][13]

VEGFR-2 Kinase Inhibitors: Several pyrrolo[2,1-f][6][7][8]triazine-based compounds incorporating a cyclopropylcarbamoylphenylamino group have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[14]

c-Met Kinase Inhibitors: Derivatives of 1-phenylcyclopropane carboxamide have been investigated as potential inhibitors of the c-Met kinase, which is implicated in various cancers. [15]

Other Therapeutic Areas: The cyclopropylamide motif is also found in molecules with antiinflammatory, psychoactive, and cystic fibrosis-treating properties.[12]

Agrochemicals

Cyclopropane-1,1-dicarboxylic acid analogues, which can be derived from **cyclopropanecarboxamide** precursors, have been synthesized and evaluated as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid pathway in plants, making them potential herbicides.[10]

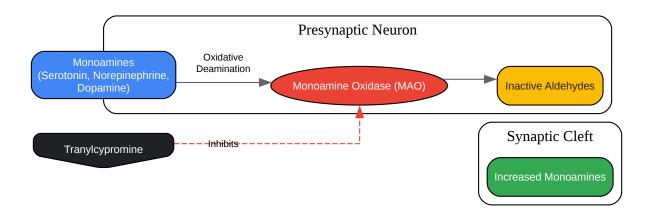


Signaling Pathway Visualizations

The biological targets of drugs derived from **cyclopropanecarboxamide** are often key enzymes in important signaling pathways. Understanding these pathways is crucial for rational drug design.

Monoamine Oxidase (MAO) Degradation Pathway

Tranylcypromine inhibits Monoamine Oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO increases the levels of these neurotransmitters in the synaptic cleft.[3][7]



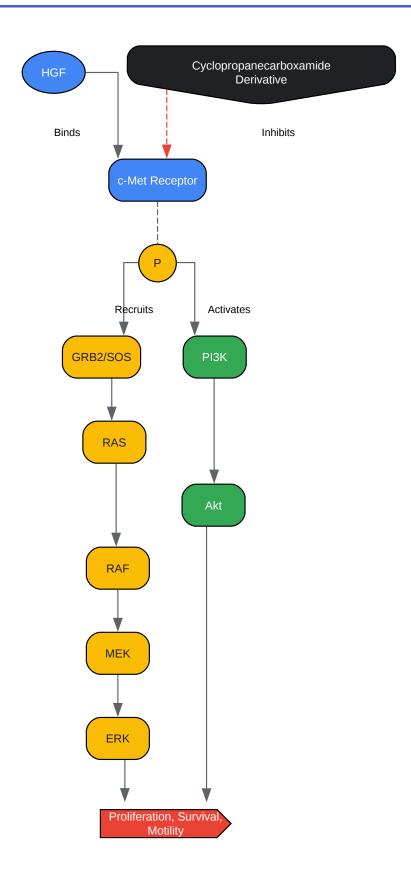
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Caption: Monoamine Oxidase (MAO) degradation pathway and its inhibition by Tranylcypromine.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades like the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and motility. Aberrant c-Met signaling is a hallmark of many cancers.[16][17]





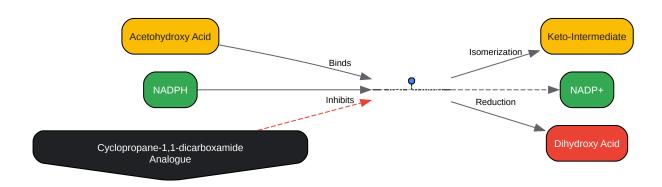
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Caption: Simplified c-Met signaling pathway and the point of inhibition.



Ketol-Acid Reductoisomerase (KARI) Catalytic Cycle

KARI is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. It catalyzes a two-step reaction: an acetohydroxy acid isomerization followed by an NADPH-dependent reduction.[18][19]



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Caption: The catalytic cycle of Ketol-Acid Reductoisomerase (KARI).

Conclusion

Cyclopropanecarboxamide is a demonstrably valuable and versatile building block in organic synthesis. Its utility spans the creation of complex molecular architectures with applications ranging from life-saving pharmaceuticals to innovative agrochemicals. The synthetic accessibility of **cyclopropanecarboxamide**, coupled with the diverse reactivity of its amide functionality and strained cyclopropane ring, ensures its continued importance in the discovery and development of novel chemical entities. This guide has provided a foundational understanding of its properties, synthesis, and key transformations, which should serve as a practical resource for chemists engaged in cutting-edge research.

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